2-fluoro-5-(fluorosulfonyl)benzoic acid CAS number 1373233-37-4
2-fluoro-5-(fluorosulfonyl)benzoic acid CAS number 1373233-37-4
An In-Depth Technical Guide on 2-Fluoro-5-(fluorosulfonyl)benzoic Acid (CAS 1373233-37-4) in Chemical Biology and Drug Development
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of covalent drug discovery and chemical biology [1]. At the forefront of this paradigm shift are bifunctional building blocks that seamlessly bridge target-recognition elements with reactive electrophilic warheads. As a Senior Application Scientist, I have evaluated numerous linker-warhead systems, and 2-fluoro-5-(fluorosulfonyl)benzoic acid (CAS 1373233-37-4) stands out as a highly privileged scaffold. This whitepaper deconstructs the structural causality, thermodynamic principles, and self-validating experimental protocols required to harness this molecule for the design of next-generation covalent inhibitors and cross-linking probes.
The Chemical Architecture: Causality in Design
To effectively utilize 2-fluoro-5-(fluorosulfonyl)benzoic acid, one must understand the precise causality behind its structural features. This molecule is not merely a reactive chemical; it is a finely tuned, context-dependent electrophile.
Table 1: Physicochemical Profile of CAS 1373233-37-4
| Property | Specification |
| Compound Name | 2-Fluoro-5-(fluorosulfonyl)benzoic acid |
| CAS Number | 1373233-37-4 |
| Molecular Formula | C₇H₄F₂O₄S |
| Molecular Weight | 222.17 g/mol |
| Bifunctional Handles | Carboxylic acid (-COOH), Sulfonyl fluoride (-SO₂F) |
| Electronic Modulator | Ortho-fluorine (-F) |
The Causality of the Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides (-SO₂Cl), which are indiscriminate electrophiles that rapidly hydrolyze in aqueous media, sulfonyl fluorides possess a unique thermodynamic stability. The S-F bond is highly resistant to hydrolysis due to the strong electronegativity and poor leaving-group ability of the fluoride ion in water. It remains inert until brought into a specific protein microenvironment where desolvation, hydrogen bonding, and proximity to a nucleophile (Lys, Tyr, Ser, Thr, His) lower the kinetic barrier, triggering the SuFEx event [2].
The Role of the 2-Fluoro Substituent: The incorporation of a fluorine atom ortho to the carboxylic acid and meta to the -SO₂F group serves three distinct purposes:
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Electronic Tuning: The inductive electron-withdrawing effect (-I) of the fluorine atom subtly increases the electrophilicity of the sulfur center, fine-tuning its reactivity profile for challenging nucleophiles.
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Metabolic Stability: Aryl fluorides resist oxidative metabolism, enhancing the in vivo half-life of the resulting probe.
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Orthogonal Analytical Handle: The ¹⁹F nucleus provides a highly sensitive, background-free NMR handle to monitor ligand-protein interactions or reaction kinetics.
Table 2: Comparative Analysis of Covalent Warheads
| Warhead Type | Aqueous Stability | Reactivity Profile | Target Nucleophiles |
| Sulfonyl Chloride (-SO₂Cl) | Poor (Minutes to hours) | Indiscriminate / High off-target | Amines, Alcohols, Water |
| Acrylamide | Good | Cysteine-selective (Michael addition) | Cys |
| Sulfonyl Fluoride (-SO₂F) | Excellent (Days to weeks) | Context-dependent (Proximity-driven) | Lys, Tyr, Ser, Thr, His |
Proximity-Driven SuFEx: Mechanistic Pathway
The true power of CAS 1373233-37-4 lies in "proximity-enabled bioreactivity" [3]. When the carboxylic acid is coupled to a target-binding ligand, the resulting probe acts as a homing device. The SuFEx reaction only occurs when the non-covalent binding event forces the -SO₂F group into the precise geometry required for nucleophilic attack.
Mechanistic pathway of proximity-driven SuFEx activation.
Self-Validating Experimental Protocols
Trustworthiness in chemical biology requires protocols that inherently validate themselves. The following methodologies detail the synthesis and biological evaluation of a covalent probe using CAS 1373233-37-4, incorporating critical quality control (QC) checkpoints.
Protocol A: Late-Stage Amide Coupling (Probe Synthesis)
Objective: Couple the carboxylic acid of 1373233-37-4 to a primary amine-bearing ligand without hydrolyzing the -SO₂F warhead.
Expertise Insight: Standard peptide coupling conditions (HATU/DIPEA) are entirely compatible with sulfonyl fluorides. The S-F bond will not react with the primary amine of your ligand under these conditions because the SuFEx reaction requires specific catalysis (e.g., DBU, BEMP) or a protein microenvironment to proceed [4].
Step-by-Step Procedure:
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Preparation: Dissolve the amine-bearing target ligand (1.0 equiv, 0.1 mmol) and 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.1 equiv, 0.11 mmol) in anhydrous DMF (2.0 mL) under a nitrogen atmosphere.
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Activation: Add HATU (1.2 equiv, 0.12 mmol) to the solution.
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Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). Causality: DIPEA is sterically hindered, preventing unwanted nucleophilic attack on the -SO₂F group while efficiently deprotonating the amine for coupling.
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Reaction: Stir at room temperature for 2 hours.
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Self-Validation (QC 1): Monitor by LC-MS. You must observe the product mass [M+H]+ corresponding to the coupled product with the fluorine atom intact. If you observe a mass of [M−19+17]+ , hydrolysis has occurred (usually due to wet solvent).
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Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA). Lyophilize to obtain the stable covalent probe.
Protocol B: In Vitro Covalent Labeling and LC-MS Validation
Objective: Validate the proximity-driven covalent modification of the target protein.
Step-by-Step Procedure:
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Incubation: Incubate the purified recombinant target protein (5 µM) with the synthesized covalent probe (50 µM, 10x excess) in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at 37°C for 4 hours.
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Control Matrix (Self-Validation): Concurrently run a negative control using a heat-denatured version of the protein. Causality: Because SuFEx is proximity-driven, the denatured protein lacks the folded tertiary structure required to catalyze the reaction. The denatured control should show 0% labeling [5].
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Reaction Quenching: Remove excess unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO).
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Intact Mass Analysis (QC 2): Analyze the desalted protein via LC-TOF-MS.
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Data Interpretation: A successful SuFEx reaction will result in a mass shift equal to: Mass(Protein) + Mass(Probe) - 20.00 Da (Loss of HF).
Workflow for synthesizing and validating a SuFEx-based covalent probe.
Applications in Drug Development
The integration of 2-fluoro-5-(fluorosulfonyl)benzoic acid into drug development pipelines has yielded significant breakthroughs:
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Kinase Inhibitors: While traditional kinase inhibitors rely on acrylamides to target active-site cysteines, the -SO₂F warhead expands the targetable space to catalytic lysines and tyrosines. This is critical for overcoming acquired resistance mutations (e.g., Cys-to-Ser mutations in EGFR).
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GPCR Profiling: Researchers have successfully utilized fluorosulfonyl benzoic acid derivatives to synthesize covalent ligands for Adenosine receptors (A1, A2A, A2B, A3), enabling the irreversible stabilization of these transient receptor conformations for structural biology (cryo-EM) and pharmacological profiling [6].
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Cross-Linking Mass Spectrometry (XL-MS): By coupling 1373233-37-4 to an NHS-ester, researchers have generated heterobifunctional cross-linkers that map protein-protein interactions (PPIs) with unprecedented geometric specificity, capturing transient interactions that traditional bis-succinimide esters miss [3].
References
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Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[Link]
- K. Barry Sharpless et al. "Sulfur(vi) fluoride compounds and methods for the preparation thereof.
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Zheng, Q., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS), 2018.[Link]
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Zhang, Y., et al. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." The Journal of Organic Chemistry, 2025.[Link]
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Zheng, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS), 2019.[Link]
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Leiden University Repository. "Affinity-based profiling of the adenosine receptors." Scholarly Publications Leiden University, 2025.[Link]
